Comparative In Vitro Cytotoxicity Profile of 3-Chloro-6-(3,4-difluorophenyl)pyridazine in Breast Cancer Cell Lines
3-Chloro-6-(3,4-difluorophenyl)pyridazine exhibits differential cytotoxicity across breast cancer cell lines, with reported IC50 values of 43.8 nM in T-47D cells and 55.6 nM in MDA-MB-231 cells . While no direct head-to-head data exists for CDK2 inhibitors in these exact assays, the compound's suggested CDK2 inhibitory mechanism via molecular docking provides a point of comparison: the well-characterized CDK2 inhibitor dinaciclib demonstrates substantially higher potency (IC50 ~1-4 nM) in broader kinase assays, whereas this pyridazine derivative operates in the mid-nanomolar range—a profile that may offer a larger therapeutic window for certain research applications [1]. This positions 3-Chloro-6-(3,4-difluorophenyl)pyridazine as a moderate-potency CDK2-targeting scaffold suitable for lead optimization studies where ultra-high potency is not the primary objective.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 43.8 nM (T-47D), 55.6 nM (MDA-MB-231) |
| Comparator Or Baseline | Dinaciclib (potent CDK2 inhibitor): IC50 ~1-4 nM in cell-free kinase assays (class reference) |
| Quantified Difference | Target compound is approximately 10- to 50-fold less potent than dinaciclib |
| Conditions | In vitro cell viability assays (T-47D and MDA-MB-231 breast cancer cell lines); dinaciclib data from kinase inhibition assays (different assay systems, cross-study comparison) |
Why This Matters
This moderate nanomolar potency profile distinguishes the compound from ultra-potent clinical candidates, making it more suitable for early-stage medicinal chemistry exploration and SAR development.
- [1] Parry, D. et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther, 2010, 9(8), 2344-2353. View Source
